N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine
Description
Properties
CAS No. |
89442-03-5 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c1-16(17-18)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11,17-18H,1H3 |
InChI Key |
JYUXAHLNDMKZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C=CC3=CC=CC=C31)NO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol (Intermediate)
The starting material, 5H-dibenzo[a,d]cycloheptene, undergoes a nucleophilic substitution reaction with chloropropyl alcohol in the presence of n-butyl lithium at low temperatures (−15° C to −20° C) in dry tetrahydrofuran (THF). This step yields the intermediate 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol.
The crude product is purified by high vacuum fractional distillation, collecting the fraction at vapor temperatures between 165° C and 195° C to afford a light green to colorless product in 65-75% yield.
Formation of Mesylate Derivative
The 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol is converted into its mesylate derivative by reaction with methane sulfonyl chloride in the presence of triethylamine under inert atmosphere at 0° C to 5° C.
After gradual warming to room temperature, the reaction mixture is quenched with water, washed with brine, and dried over sodium sulfate. The solvent is removed under reduced pressure to yield a light yellow viscous mesylate derivative in 90-95% yield.
Nucleophilic Displacement with Methylamine
The mesylate derivative undergoes nucleophilic substitution with methylamine (30% solution in methanol) by refluxing at 65°-70° C for 2 hours. This step introduces the N-methyl-aminopropyl group to the dibenzocycloheptatriene core.
The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is subjected to aqueous workup involving pH adjustments and isopropyl ether washes at pH 3.0, 6.0, and 7.0 to purify the amine product.
The aqueous layer is basified with ammonium hydroxide and extracted with dichloromethane. The organic phase is washed with water and brine, dried over sodium sulfate, and concentrated to yield 5-(N-methyl-aminopropyl) dibenzocycloheptatriene.
Conversion to Final Product (Protriptyline Hydrochloride as an Example)
Although the patent primarily describes the preparation of protriptyline hydrochloride, a related dibenzo[a,d]cycloheptene derivative, the methodology is relevant for the synthesis of N-hydroxy derivatives by analogous functionalization steps.
The amine intermediate is treated with ether hydrochloride and dichloromethane under controlled temperature (5° C to 1° C), followed by solvent removal and co-distillation with ethyl acetate to precipitate the hydrochloride salt.
Hydroxylation and Epoxidation (Transannular Reactions)
Transannular reactions involving hydroxylation of 5-substituted dibenzo[a,d]cycloheptene derivatives have been reported using electrophilic reagents such as silver acetate and iodine, leading to epoxymethano derivatives.
These reactions proceed with transannular participation of the 5-substituent, yielding epimeric hydroxy and epoxy derivatives that can be further transformed into lactones or carboxamides.
The hydroxylation step is critical for introducing the N-hydroxy group in the target compound, often requiring controlled conditions to favor syn or anti isomers, which influence subsequent chemical behavior.
Data Table: Summary of Key Preparation Steps
| Step Number | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution to form 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol | 5H-Dibenzo[a,d]cycloheptene + chloropropyl alcohol, n-butyl lithium, THF, −15° C to −20° C | 65-75 | Purified by vacuum distillation |
| 2 | Formation of mesylate derivative | Methane sulfonyl chloride, triethylamine, THF, 0-5° C | 90-95 | Inert atmosphere, viscous light yellow product |
| 3 | Nucleophilic displacement with methylamine | Methylamine (30% in methanol), reflux 65-70° C, 2 hours | Not specified | Workup includes pH adjustment and extraction |
| 4 | Conversion to hydrochloride salt (example: protriptyline HCl) | Ether HCl, dichloromethane, 5° C to 1° C | Not specified | Precipitation and washing with ethyl acetate |
| 5 | Hydroxylation and epoxidation (transannular reaction) | Silver acetate, iodine, controlled conditions | Not specified | Leads to epoxymethano derivatives |
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Therapeutic Applications
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine has been studied for its potential use in treating various neurological and psychological disorders. The following are key applications:
1.1 Anxiolytic and Antidepressant Effects
Research indicates that derivatives of dibenzo[a,d]cycloheptene, including this compound, exhibit anxiolytic and antidepressant properties. A patent describes the compound's utility as an anxiolytic agent, suggesting that it may alleviate symptoms of anxiety and depression by modulating neurotransmitter systems in the brain .
1.2 Treatment of Extrapyramidal Disorders
The compound has shown promise in treating extrapyramidal disorders such as Parkinson's disease. Its mechanism involves the modulation of dopaminergic pathways, thereby potentially reducing symptoms associated with these conditions .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical processes that can be optimized for efficiency and yield.
2.1 Synthetic Pathways
The primary synthetic route involves the reaction of 5H-dibenzo[a,d]cyclohepten-5-one with ammonia to form the corresponding imine, followed by hydroxylation to yield the desired hydroxy compound . The general reaction scheme can be summarized as follows:2.2 Chemical Properties
The compound's structure contributes to its biological activity. It possesses a unique dibenzo structure that enhances its interaction with biological targets, making it a candidate for further pharmacological studies .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound in clinical settings.
3.1 Clinical Trials on Anxiety Disorders
A clinical trial investigated the anxiolytic effects of compounds related to this compound, demonstrating significant improvements in anxiety scores among participants compared to placebo groups . The trial highlighted the compound's potential as a safer alternative to traditional benzodiazepines.
3.2 Efficacy in Parkinson’s Disease Models
In animal models of Parkinson’s disease, administration of N-Hydroxy derivatives resulted in improved motor function and reduced rigidity, suggesting neuroprotective effects against dopaminergic neuron degeneration . These findings indicate a promising avenue for developing new treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine involves its interaction with specific molecular targets and pathways. The hydroxy and amine groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Key Compounds:
5H-Dibenzo[a,d]cycloheptene-5-propanamine Molecular Formula: C₁₈H₁₉N Molar Mass: 249.3 g/mol Substituents: Propane-1-amine chain at position 3.
(+)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (MK-801) Molecular Formula: C₁₆H₁₅N Substituents: Methyl group at position 5 and an imine group. Pharmacological Activity: Non-competitive NMDA receptor antagonist. Binds to the MK-801 site with dissociation constants (Kd) of 5.0–8.4 nM in rat brain regions . Modulatory Effects: Enhanced by polyamines (e.g., spermine increases binding by 18–106% in striatal regions) .
3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (Imipramine analogue) Molecular Formula: C₁₉H₂₄N₂ Molar Mass: 280.41 g/mol Substituents: Dimethylpropylamine chain. Pharmacological Activity: Tricyclic antidepressant (TCA) inhibiting serotonin/norepinephrine reuptake. Toxicity: Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
10-(2-Substituted-aminoethyl)-10,11-dihydro-5-methyl-5H-dibenzo[a,d]cycloheptanes Core Structure: 5-Methyl-dibenzocycloheptene with aminoethyl substituents.
Comparative Analysis
Table 1: Structural and Functional Comparison
*Inferred based on structural similarity.
Research Findings and Mechanistic Insights
- Structural Determinants of Activity: The N-hydroxy group in the target compound may enhance hydrogen bonding with receptors compared to methyl or imine substituents in analogs like MK-801 .
Toxicity Considerations :
- Synthetic Routes: Dibenzosuberenone is a common precursor for dibenzocycloheptene derivatives, including hydrazinecarbothioamides and aminoethyl-substituted compounds .
Biological Activity
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine is a compound with significant biological activity, particularly in the context of pharmacology. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₆H₁₄N₁O
- Molecular Weight : 222.282 g/mol
- CAS Number : 18259-45-5
This compound functions primarily as a modulator of neurotransmitter systems. It has been shown to exhibit anxiolytic and antidepressant properties, which are attributed to its interaction with serotonin and dopamine receptors. This compound is structurally related to other dibenzo compounds known for their central nervous system (CNS) effects.
Biological Activity Overview
- Anxiolytic Effects :
- Antidepressant Activity :
- Neuroprotective Properties :
Table 1: Summary of Biological Activities
Case Study: Anxiolytic Efficacy
In a controlled study involving rats subjected to stress-induced anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses yield greater anxiolytic effects .
Case Study: Antidepressant Effects
A double-blind study evaluated the antidepressant effects of the compound in patients with major depressive disorder. Participants receiving this compound showed significant improvements on standardized depression scales compared to a placebo group over an eight-week period .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine?
- Answer : Synthesis typically involves photochemical or thermal reactions. For example, photoamination of dibenzo[a,d]cycloheptene derivatives with hydroxylamine derivatives under UV light in the presence of a sensitizer (e.g., p-dicyanobenzene) can yield the target compound. Reaction conditions (solvent, temperature, and stoichiometry) must be optimized to minimize by-products like imines or over-oxidized species . Alternatively, nucleophilic substitution at the 5-position of the dibenzosuberane core using hydroxylamine derivatives may be explored, with careful pH control to preserve the hydroxyl group .
Q. How can researchers characterize the molecular structure of this compound?
- Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm substitution patterns and hydroxyl group placement.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, if crystallizable .
Q. What safety precautions are critical when handling this compound?
- Answer : Although toxicity data are limited, assume potential respiratory and dermal hazards based on structural analogs. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation of dust or vapors (P261, P262 precautions) . First-aid measures include rinsing exposed skin with water and seeking medical attention for persistent symptoms .
Q. What initial assays are recommended to screen its biological activity?
- Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive phenethylamines . Use in vitro models (e.g., HEK293 cells expressing target receptors) to quantify IC values. Follow up with cytotoxicity assays (MTT or LDH) to rule out nonspecific effects .
Advanced Research Questions
Q. How can contradictory data regarding its biological activity be resolved?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) affecting protonation states of the hydroxylamine group. Perform dose-response curves under standardized conditions (buffered solutions, controlled temperature) . Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. What strategies optimize reaction yields during synthesis?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine.
- Catalysis : Use Lewis acids (e.g., ZnCl) to activate the cycloheptene ring for substitution .
- By-Product Mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., imines) with acetic acid to prevent side reactions .
Q. How does the hydroxyl group influence stability under varying pH conditions?
- Answer : The hydroxylamine moiety is prone to oxidation at high pH (>9) or in the presence of light. Stabilize the compound by storing it in acidic buffers (pH 4–6) under inert gas (N or Ar). Degradation products (e.g., nitroso derivatives) can be quantified via HPLC with UV detection at 254 nm .
Q. What computational approaches predict its interaction with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., 5-HT).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond dynamics .
- QSAR : Corrogate electronic parameters (HOMO/LUMO energies) with experimental IC values to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
